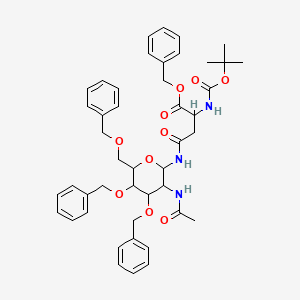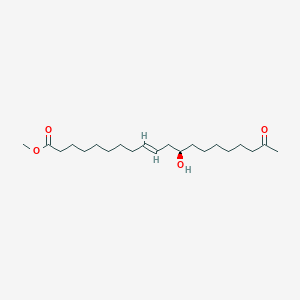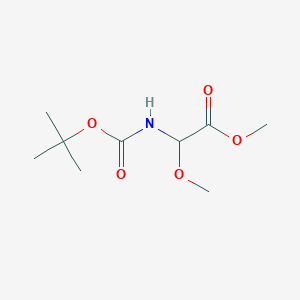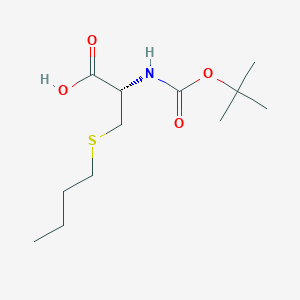
(2-Methyloxiran-2-yl)methyl (R)-4-Nitrobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate is a chemical compound with the molecular formula C10H11NO6S and a molecular weight of 273.26 g/mol. This compound is known for its utility in various research applications, particularly in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate typically involves the reaction of (S)-2-methyloxirane with 4-nitrobenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for (S)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by a nucleophile.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Epoxide Ring Opening: The oxirane ring can be opened by nucleophiles, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or chemical reductants like sodium borohydride, are used.
Epoxide Ring Opening: Acidic or basic conditions can facilitate the ring-opening reactions.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted benzenesulfonates.
Reduction: The major product is the corresponding amine derivative.
Epoxide Ring Opening: The products are typically diols or other functionalized alcohols.
Applications De Recherche Scientifique
(S)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate is utilized in several scientific research fields:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Material Science: It is employed in the preparation of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate involves its reactivity towards nucleophiles and its ability to undergo reduction and ring-opening reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species. For instance, in medicinal chemistry, the compound may interact with biological targets through its functional groups, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(2-Methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate: The enantiomer of the compound, which may exhibit different reactivity and biological activity.
(S)-(2-Methyloxiran-2-yl)methyl benzenesulfonate: Lacks the nitro group, leading to different chemical properties and reactivity.
(S)-(2-Methyloxiran-2-yl)methyl 4-methylbenzenesulfonate: Contains a methyl group instead of a nitro group, affecting its reactivity and applications.
Uniqueness
(S)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate is unique due to the presence of both an epoxide ring and a nitrobenzenesulfonate group. This combination imparts distinct reactivity patterns, making it a valuable intermediate in various synthetic pathways.
Propriétés
Formule moléculaire |
C10H11NO6S |
|---|---|
Poids moléculaire |
273.26 g/mol |
Nom IUPAC |
(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C10H11NO6S/c1-10(6-16-10)7-17-18(14,15)9-4-2-8(3-5-9)11(12)13/h2-5H,6-7H2,1H3 |
Clé InChI |
NXRMOVSGORLBCA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CO1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[[5-(4-Amino-2-keto-pyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-oxido-phosphoryl] hydrogen phosphate](/img/structure/B13387695.png)
![1-[(Tert-butoxy)carbonyl]-4-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13387700.png)



![RuCl(p-cymene)[(S,S)-MsDpen]](/img/structure/B13387733.png)
![5-[5-[5-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-one](/img/structure/B13387737.png)
![Heptasodium;[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate](/img/structure/B13387745.png)

![[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B13387750.png)
![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B13387757.png)


